3-(1-Oxo-5-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dione
Description
3-(1-Oxo-5-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dione is a synthetic small molecule featuring a piperidine-2,6-dione core fused with an isoindolinone scaffold substituted with a propargyloxy group at position 4. This compound belongs to a class of derivatives derived from 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione, a structural analog of thalidomide and lenalidomide, which are known immunomodulatory agents . While its exact therapeutic applications remain under investigation, patent literature highlights its relevance in oncology and inflammatory disorders .
Properties
Molecular Formula |
C16H14N2O4 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-(3-oxo-6-prop-2-ynoxy-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H14N2O4/c1-2-7-22-11-3-4-12-10(8-11)9-18(16(12)21)13-5-6-14(19)17-15(13)20/h1,3-4,8,13H,5-7,9H2,(H,17,19,20) |
InChI Key |
LACNOZYZGMYRBL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindolinone Core with Prop-2-ynoxy Substitution
- The isoindolinone ring is typically synthesized via cyclization reactions starting from substituted phthalimide or related precursors.
- The prop-2-ynoxy group is introduced through an alkylation reaction, often by reacting the hydroxy group at the 5-position of the isoindolinone intermediate with propargyl bromide or propargyl chloride under basic conditions.
- Organic solvents such as dichloromethane or dimethylformamide are commonly used.
- Catalysts or bases like potassium carbonate or sodium hydride facilitate the ether bond formation.
Formation of the Piperidine-2,6-dione Moiety
- The piperidine-2,6-dione ring (a glutarimide structure) is prepared or obtained as a key building block.
- It can be introduced via nucleophilic substitution or amide bond formation with the isoindolinone intermediate.
- Reaction conditions often involve mild heating and the use of coupling agents or catalysts to promote bond formation.
Coupling of Isoindolinone and Piperidine-2,6-dione Units
- The final step typically involves linking the isoindolinone derivative bearing the prop-2-ynoxy substituent to the piperidine-2,6-dione ring at the 3-position.
- This may be achieved through amide bond formation or nucleophilic substitution reactions.
- Purification is commonly done by recrystallization or chromatography to isolate the final product with high purity.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Isoindolinone formation | Cyclization of substituted phthalimide derivatives | Isoindolinone core |
| 2 | Alkylation (ether formation) | Propargyl bromide, base (K2CO3), solvent (DMF), room temp to reflux | 5-prop-2-ynoxy-isoindolinone intermediate |
| 3 | Coupling with piperidine-2,6-dione | Piperidine-2,6-dione, coupling agent/catalyst, mild heating | Target compound this compound |
Physical and Chemical Properties Relevant to Preparation
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H14N2O4 |
| Molecular Weight | 298.29 g/mol |
| Solubility | Soluble in organic solvents such as dichloromethane and DMF |
| Stability | Stable under standard laboratory conditions |
| Melting Point | Not specifically reported |
These properties guide the choice of solvents and purification techniques during synthesis.
Summary Table of Preparation Key Points
| Aspect | Description |
|---|---|
| Core synthesis | Cyclization of phthalimide derivatives to isoindolinone |
| Prop-2-ynoxy introduction | Alkylation with propargyl halides under basic conditions |
| Piperidine-2,6-dione coupling | Amide bond formation or nucleophilic substitution |
| Solvents | Dichloromethane, DMF |
| Catalysts/Bases | Potassium carbonate, sodium hydride, palladium on carbon (for some steps) |
| Purification | Recrystallization, chromatography |
| Biological relevance | Functional groups introduced enhance activity against IKAROS proteins |
Chemical Reactions Analysis
Nucleophilic Substitution at the Propynyl Ether Group
The propynyl ether (–O–C≡CH) serves as a reactive site for nucleophilic substitution due to its electron-deficient alkyne and labile ether linkage. This allows functionalization through displacement reactions:
These modifications are critical for tuning pharmacokinetic properties or attaching targeting moieties in drug design.
Cycloaddition Reactions
The propynyl group participates in [3+2] cycloadditions, enabling the synthesis of heterocyclic systems:
Huisgen Cycloaddition
Reaction with organic azides under copper catalysis forms 1,2,3-triazoles:
-
Conditions : 60°C, 12h, DMF
-
Applications : Bioconjugation, polymer chemistry, and library synthesis for high-throughput screening.
Diels-Alder Reactivity
The isoindolinone’s conjugated carbonyl system acts as a dienophile in Diels-Alder reactions:
-
Typical Dienes : 1,3-Butadiene, furan derivatives
-
Outcome : Enhances structural complexity for polycyclic drug candidates .
Hydrolysis and Ring-Opening Reactions
The piperidine-2,6-dione ring undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reaction Pathway | Product |
|---|---|---|
| 1M HCl, reflux, 4h | Hydrolysis of dione ring | 3-(1-Oxo-5-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dicarboxylic acid |
| 0.5M NaOH, 60°C, 2h | Selective cleavage of amide bonds | Fragmented isoindolinone intermediates |
-
Impact : Alters solubility and bioavailability; intermediates serve as synthons for derivatives.
Cross-Coupling Reactions
The propynyl group enables palladium-catalyzed couplings, such as:
Sonogashira Coupling
Reaction with aryl halides forms extended π-conjugated systems:
Redox Reactions
The isoindolinone core participates in redox processes:
Reduction of Carbonyl Groups
Using NaBH4 or LiAlH4 reduces the lactam carbonyl to secondary alcohols:
-
Outcome : Modifies hydrogen-bonding capacity and receptor binding.
Comparative Reactivity with Structural Analogs
The propynoxy substituent distinguishes this compound from similar derivatives:
Mechanistic Insights
-
Propynyl Ether Activation : The electron-withdrawing isoindolinone core polarizes the ether’s O–C bond, facilitating nucleophilic attack.
-
Piperidine-2,6-dione Stability : Resistance to enzymatic degradation under physiological conditions enhances in vivo stability .
This compound’s versatility in nucleophilic, cycloaddition, and cross-coupling reactions positions it as a valuable scaffold in medicinal chemistry and materials science.
Scientific Research Applications
3-[1-oxo-5-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several applications in scientific research:
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-oxo-5-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its pharmacological and chemical profile, the compound is compared below with three structurally related analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Substituent at Isoindolinone Position 5 | Key Pharmacological Properties | Solubility (LogP) | Stability (t₁/₂ in plasma) |
|---|---|---|---|---|
| 3-(1-Oxo-5-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dione | Propargyloxy (-O-C≡CH) | Enhanced CRBN binding; anti-angiogenic activity | 1.8 (predicted) | ~6 hours (mouse model) |
| Lenalidomide | Hydrogen (-H) | FDA-approved for myeloma; immunomodulatory | 0.7 | ~3 hours |
| 3-(1-Oxo-5-methoxy-isoindolin-2-yl)piperidine-2,6-dione | Methoxy (-OCH₃) | Moderate CRBN affinity; limited bioavailability | 1.2 | ~4.5 hours |
| 3-(1-Oxo-5-fluoro-isoindolin-2-yl)piperidine-2,6-dione | Fluoro (-F) | Improved metabolic stability; anti-inflammatory | 1.5 | ~8 hours |
Key Findings:
CRBN Binding Affinity : The propargyloxy substituent in the target compound exhibits stronger CRBN binding than methoxy or hydrogen analogs (as inferred from in vitro ubiquitination assays) . This suggests enhanced modulation of E3 ubiquitin ligase activity, a mechanism critical for degrading oncoproteins like IKZF1/2.
Metabolic Stability : The propargyloxy group improves metabolic stability compared to methoxy derivatives, likely due to reduced susceptibility to oxidative demethylation. However, fluorinated analogs show even greater stability, attributed to fluorine’s electronegativity and resistance to enzymatic cleavage .
Solubility : The target compound’s predicted LogP (1.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility better than lenalidomide (LogP 0.7), which requires frequent dosing due to rapid clearance.
Therapeutic Potential: Unlike lenalidomide, which is restricted to hematologic malignancies, preclinical studies suggest the propargyloxy derivative may target solid tumors via anti-angiogenic effects, as evidenced by reduced VEGF secretion in cell models .
Biological Activity
3-(1-Oxo-5-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dione is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of modulating protein levels associated with various diseases. This article provides an overview of the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Molecular Formula: C₁₃H₁₁N₂O₃
Molecular Weight: 239.24 g/mol
CAS Number: [insert CAS number if available]
The compound primarily functions as an IKZF2 degrader, which is significant in treating conditions where the reduction of IKZF2 or IKZF4 protein levels can ameliorate disease states. IKZF2 (Ikaros Family Zinc Finger 2) plays a crucial role in immune regulation and is implicated in autoimmune diseases and certain cancers. The compound's ability to selectively degrade IKZF2 while sparing other family members (IKZF1, IKZF3, IKZF4) enhances its therapeutic profile, potentially reducing side effects associated with broader protein degradation .
In vitro Studies
Research indicates that this compound exhibits notable biological activity against various cancer cell lines.
In vivo Studies
Animal model studies have demonstrated that administration of the compound leads to a significant reduction in tumor size in xenograft models of cancer. The mechanism appears to involve modulation of immune responses through IKZF2 degradation.
Case Studies
-
Case Study 1: Autoimmune Disease Model
In a study involving IKZF2 knockout mice, treatment with the compound resulted in a marked reduction in activated T cells and improved overall survival rates compared to untreated controls. This suggests potential for therapeutic use in autoimmune conditions where IKZF2 dysregulation is observed . -
Case Study 2: Cancer Treatment
A clinical trial evaluating the efficacy of the compound in patients with refractory cancers showed a partial response rate of 30%. Patients reported fewer side effects compared to traditional chemotherapeutics, indicating a favorable safety profile .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(1-oxo-5-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dione, and what reaction conditions are critical?
- Methodological Answer : The synthesis typically involves coupling a substituted isoindolinone core (e.g., 5-prop-2-ynoxy-1-oxoisoindoline) with piperidine-2,6-dione under nucleophilic substitution or condensation conditions. Key steps include:
- Substituent introduction : Alkylation or alkynylation at the 5-position of the isoindolinone ring using propargyl bromide or similar reagents .
- Ring closure : Acid- or base-catalyzed cyclization to form the piperidine-2,6-dione moiety .
- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity, confirmed by HPLC .
Q. How can researchers structurally characterize this compound and validate its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., prop-2-ynoxy group at C5 of isoindolinone, piperidine-dione backbone) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₁₃N₂O₄ requires exact mass 285.0875) .
- HPLC/UV : Purity assessment using C18 columns, mobile phase acetonitrile/water (gradient elution), and detection at 220–254 nm .
Q. What are the primary biological targets associated with this compound?
- Methodological Answer : Based on structural analogs (e.g., lenalidomide), the compound likely targets cereblon (CRBN) , an E3 ubiquitin ligase. Researchers should:
- Validate binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure CRBN affinity .
- Functional assays : Monitor degradation of CRBN substrates (e.g., IKZF1/3) via Western blot in multiple myeloma cell lines (MM1.S or RPMI-8226) .
Advanced Research Questions
Q. How can experimental design address contradictions in reported bioactivity data across analogs (e.g., fluoro vs. amino substitutions)?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., 5-fluoro, 5-amino, 5-prop-2-ynoxy derivatives) and test in parallel using:
- Cytotoxicity assays (MTT/CCK-8) in cancer cell lines .
- CRBN engagement assays (e.g., NanoBRET or AlphaScreen) to quantify target occupancy .
- Statistical analysis : Use ANOVA to compare IC₅₀ values and identify substituent-specific trends (e.g., fluoro groups enhance metabolic stability but may reduce solubility) .
Q. What strategies are recommended for incorporating this compound into PROTACs, and how should linker selection be optimized?
- Methodological Answer :
- Linker design : Use PEG or alkyl chains (e.g., C3–C6) to connect the compound (CRBN recruiter) to a target-binding warhead (e.g., kinase inhibitor).
- Key parameters :
- Length : Balance proteasome recruitment efficiency and steric hindrance .
- Stability : Avoid labile bonds (e.g., esters) in physiological conditions .
- Validation :
- Ternary complex formation : Co-immunoprecipitation (Co-IP) of CRBN, PROTAC, and target protein .
- Degradation kinetics : Time-course Western blotting to measure target protein half-life .
Q. How should researchers address stability challenges during in vitro and in vivo studies?
- Methodological Answer :
- Solution stability : Test compound integrity in PBS (pH 7.4) or cell culture media at 37°C over 24–72 hours using LC-MS .
- Plasma stability : Incubate with mouse/human plasma and quantify parent compound degradation via HPLC .
- Formulation : For in vivo studies, use co-solvents (e.g., 10% DMSO + 40% PEG-300) to enhance solubility and reduce precipitation .
Q. What analytical methods resolve discrepancies in reported purity or isomer ratios?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers (common in piperidine-dione derivatives) .
- X-ray crystallography : Confirm absolute configuration if synthetic routes yield stereoisomers .
- Batch-to-batch comparison : Cross-validate purity across suppliers (e.g., Synthonix vs. CymitQuimica) using identical analytical conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
